Epitestosterone

Catalog No.
S601015
CAS No.
481-30-1
M.F
C19H28O2
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epitestosterone

CAS Number

481-30-1

Product Name

Epitestosterone

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1

InChI Key

MUMGGOZAMZWBJJ-KZYORJDKSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C

Synonyms

(17α)-17-Ηydroxyandrost-4-en-3-one; 17-Epitestosterone; 17α-Testosterone; 17α-cis-Testosterone; 4-Androstene-17α-ol-3-one; Isotestosterone; NSC 26499; cis-Testosterone;

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=CC(=O)CC[C@]34C

The exact mass of the compound Epitestosterone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26499. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Androgens - Testosterone. It belongs to the ontological category of 17alpha-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]. However, this does not mean our product can be used or applied in the same or a similar way.

Epitestosterone (17α-hydroxyandrost-4-en-3-one), CAS 481-30-1, is an endogenous steroidal epimer of testosterone, distinguished by the alpha-orientation of its C-17 hydroxyl group. In industrial and analytical procurement, it is primarily sourced as a high-purity reference standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC-MS) workflows, particularly in sports anti-doping and forensic toxicology [1]. Unlike its 17β-epimer, epitestosterone exhibits negligible androgenic activity and low aqueous solubility, making it a critical biologically inactive structural analog for receptor assays [2]. Procurement decisions heavily depend on its chemical purity and precise isotopic composition, which are essential for accurate calibration of the Testosterone/Epitestosterone (T/E) ratio and baseline chromatographic resolution in accredited laboratories.

Substituting epitestosterone with other steroidal internal standards or its 17β-epimer (testosterone) is unviable in both analytical and biochemical applications. In doping control, World Anti-Doping Agency (WADA) protocols strictly mandate the exact quantification of the T/E ratio; generic internal standards cannot replicate the specific retention time and ionization efficiency required to validate the critical T/E > 4.0 threshold [1]. Biochemically, the C-17 stereoinversion fundamentally alters its pharmacological profile; while testosterone acts as a primary substrate for 5α-reductase and a potent androgen receptor (AR) agonist, epitestosterone acts as a competitive enzyme inhibitor and lacks AR activation capability [2]. Consequently, using any other compound compromises assay specificity, regulatory compliance, and the integrity of metabolic models.

Chromatographic Resolution for WADA T/E Ratio Compliance

In forensic and anti-doping analysis, epitestosterone must be baseline-separated from testosterone. Under standard GC-MS Selected Ion Monitoring (SIM) conditions (m/z 432 for glucuronide derivatives), epitestosterone elutes distinctly from testosterone, allowing precise independent peak integration [1]. Generic steroidal standards cannot substitute for epitestosterone because the required regulatory metric is the exact endogenous T/E ratio, where a value > 4.0 triggers mandatory Isotope Ratio Mass Spectrometry (IRMS) confirmation [2].

Evidence DimensionRegulatory threshold calibration (T/E ratio)
Target Compound DataEpitestosterone reference standard (exact denominator for T/E ratio)
Comparator Or BaselineGeneric internal standards (e.g., DHEA, androsterone)
Quantified DifferenceOnly epitestosterone enables the specific T/E > 4.0 threshold quantification required by WADA.
ConditionsGC-MS Selected Ion Monitoring (SIM) mode at m/z 432

Procurement of certified epitestosterone standards is legally and technically mandatory for laboratories performing accredited sports doping screenings.

Androgen Receptor (AR) Binding Affinity Contrast

The stereochemistry at the C-17 position drastically alters receptor interaction. While testosterone (17β-OH) binds with high affinity to the androgen receptor to drive gene transcription, epitestosterone (17α-OH) exhibits more than a 100-fold reduction in binding affinity and fails to activate the receptor [1]. This massive quantitative drop in affinity makes epitestosterone an ideal structural control.

Evidence DimensionAndrogen Receptor (AR) Binding Affinity
Target Compound Data< 1% relative binding affinity
Comparator Or BaselineTestosterone (100% baseline affinity)
Quantified Difference> 100-fold lower binding affinity for AR
ConditionsIn vitro competitive radioligand binding assay

Researchers must procure epitestosterone when they need a structurally identical but biologically inactive steroidal baseline to differentiate AR-mediated effects from non-genomic steroidal actions.

5-Alpha-Reductase Competitive Inhibition Profile

Epitestosterone interacts with the 5α-reductase enzyme fundamentally differently than its epimer. Instead of acting as a substrate to be converted into a more potent androgen (as testosterone is converted to DHT), epitestosterone functions as a natural competitive inhibitor of the enzyme [1]. This distinct enzymatic behavior requires the exact 17α-configuration.

Evidence Dimension5α-reductase enzymatic role
Target Compound DataActs as a competitive inhibitor
Comparator Or BaselineTestosterone (Acts as the primary substrate)
Quantified DifferenceComplete functional inversion from substrate to inhibitor based on C-17 stereochemistry.
ConditionsIn vitro 5α-reductase enzymatic assay

For metabolic and endocrine research, purchasing epitestosterone provides a critical endogenous inhibitor model for 5α-reductase assays, which cannot be replicated by testosterone.

Carbon Isotope Discrimination (δ13C) for IRMS Validation

To differentiate endogenous production from exogenous administration, laboratories rely on Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). Synthetic epitestosterone typically exhibits a depleted carbon-13 signature (δ13C < -27‰) compared to naturally produced endogenous epitestosterone (δ13C ~ -19‰ to -24‰) [1]. A difference of > 3‰ between target compounds and endogenous reference compounds is the threshold for an adverse analytical finding.

Evidence DimensionCarbon isotope ratio (δ13C)
Target Compound DataSynthetic Epitestosterone (δ13C < -27‰)
Comparator Or BaselineEndogenous Epitestosterone (δ13C ~ -19‰ to -24‰)
Quantified DifferenceIsotopic depletion of > 3‰ in synthetic sources.
ConditionsGC-C-IRMS analysis of urinary steroids

Procurement of synthetic epitestosterone with known isotopic depletion is essential for validating the calibration and sensitivity of IRMS instruments in forensic labs.

WADA-Compliant Anti-Doping Laboratory Calibration

Driven by the strict requirement to monitor the T/E ratio, epitestosterone is heavily procured as a certified reference material for GC-MS and LC-MS. It is used to establish calibration curves, verify retention times, and ensure baseline chromatographic separation from testosterone, enabling the detection of T/E ratios exceeding the 4.0 regulatory threshold [1].

Isotope Ratio Mass Spectrometry (IRMS) Method Validation

Because synthetic epitestosterone possesses a distinct, depleted δ13C signature compared to endogenous steroids, it is utilized to validate GC-C-IRMS instruments. Laboratories procure it to ensure their systems can accurately detect the > 3‰ isotopic difference required to confirm exogenous steroid administration [2].

Negative Control Reagent in Androgen Receptor (AR) Pharmacology

Due to its >100-fold lower binding affinity for the androgen receptor compared to testosterone, epitestosterone is an ideal structural analog for use as a negative control. It allows researchers to isolate non-genomic steroidal effects from classical AR-mediated transcription pathways in cell-based assays [3].

Inhibitor Studies in 5-Alpha-Reductase Enzyme Kinetics

Unlike testosterone, which is metabolized by 5α-reductase into dihydrotestosterone (DHT), epitestosterone acts as a competitive inhibitor of the enzyme. It is procured for metabolic studies seeking to understand endogenous regulation of DHT synthesis and to benchmark the efficacy of novel 5α-reductase inhibitors [4].

Physical Description

Solid

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

288.208930132 g/mol

Monoisotopic Mass

288.208930132 g/mol

Boiling Point

432.9±45.0 °C(Predicted)

Heavy Atom Count

21

Appearance

Assay:≥98%A crystalline solid

UNII

48L726977Z

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H341 (50%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

481-30-1

Metabolism Metabolites

Epitestosterone has known human metabolites that include Epitestosterone O-glucuronide.

Wikipedia

Epitestosterone

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]

Dates

Last modified: 08-15-2023
1. Cavalari FC, da Rosa LA, Escott GM, Dourado T, de Castro AL, Kohek MBDF, Ribeiro MFM, Partata WA, de Fraga LS, Loss EDS. Epitestosterone- and testosterone-replacement in immature castrated rats changes main testicular developmental characteristics. Mol Cell Endocrinol. 2018 Feb 5;461:112-121. doi: 10.1016/j.mce.2017.08.023. Epub 2017 Sep 1. PMID: 28870779.

2. Järvinen E, Kidron H, Finel M. Human efflux transport of testosterone, epitestosterone and other androgen glucuronides. J Steroid Biochem Mol Biol. 2020 Mar;197:105518. doi: 10.1016/j.jsbmb.2019.105518. Epub 2019 Nov 6. PMID: 31704245.

3. Zolottsev VA, Ponomarev GV, Taratynova MO, Morozevich GE, Novikov RA, Timofeev VP, Solyev PN, Zavialova MG, Zazulina OV, Tkachev YV, Misharin AY. Conjugates of 17-substituted testosterone and epitestosterone with pyropheophorbide a differing in the length of linkers. Steroids. 2018 Oct;138:82-90. doi: 10.1016/j.steroids.2018.06.011. Epub 2018 Jul 7. PMID: 30033342.

4. Aguilera R, Hatton CK, Catlin DH. Detection of epitestosterone doping by isotope ratio mass spectrometry. Clin Chem. 2002;48(4):629-36. PMID: 11901061.

5. Albeiroti S, Ahrens BD, Sobolevskii T, Butch AW. The influence of small doses of ethanol on the urinary testosterone to epitestosterone ratio in men and women. Drug Test Anal. 2018 Mar;10(3):575-583. doi: 10.1002/dta.2241. Epub 2017 Aug 1. PMID: 28671321.

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